1-Chloro-1-phenyl-1-silacyclopentane
Description
1-Chloro-1-phenyl-1-silacyclopentane is a silacyclopentane derivative featuring a five-membered ring containing one silicon atom, substituted with a chlorine atom and a phenyl group. The silicon atom replaces a carbon in the cyclopentane ring, altering the compound’s electronic and steric properties compared to carbon-based analogs. Key characteristics inferred from general organosilicon chemistry include:
- Molecular structure: Silicon’s larger atomic radius and lower electronegativity compared to carbon result in longer Si–Cl bonds (≈2.02 Å vs. C–Cl ≈1.77 Å) and increased bond polarity.
- Reactivity: The Si–Cl bond is more susceptible to nucleophilic substitution than C–Cl due to weaker bond strength and greater electrophilicity.
Properties
CAS No. |
7488-24-6 |
|---|---|
Molecular Formula |
C10H13ClSi |
Molecular Weight |
196.75 g/mol |
IUPAC Name |
1-chloro-1-phenylsilolane |
InChI |
InChI=1S/C10H13ClSi/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
YSIVTLKOXHCOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si](C1)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Applications in Materials Science
Silicone Polymers and Resins:
1-Chloro-1-phenyl-1-silacyclopentane is utilized as a silylating agent in the production of silicone polymers. Its ability to react with silanol-terminated polydiorganosiloxanes enhances the mechanical properties and thermal stability of silicone materials. The compound can also serve as an endcapping agent, preventing unwanted reactions during polymerization processes.
Functionalization of Silica:
The compound is effective for functionalizing silica surfaces, which is crucial in applications such as chromatography and catalysis. By introducing silacyclobutane groups onto silica, researchers can modify surface properties to enhance selectivity and reactivity in various chemical processes.
Pharmaceutical Applications
Drug Development:
In pharmaceutical research, this compound has been investigated for its potential as a building block in drug synthesis. Its unique structure allows for the incorporation of silicon into biologically active compounds, potentially improving their pharmacokinetic properties.
Case Study: Synthesis of Anticancer Agents
A notable case study involved the use of this compound in synthesizing novel anticancer agents. The compound was reacted with various amines to produce silicon-containing heterocycles, demonstrating enhanced activity against specific cancer cell lines compared to traditional carbon-based compounds. This study highlights the compound's versatility in medicinal chemistry.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Materials Science | Silylation of silicone polymers | Improved mechanical properties |
| Surface Modification | Functionalization of silica for chromatography | Enhanced selectivity |
| Pharmaceutical Research | Building block for drug synthesis | Potentially improved pharmacokinetics |
Comparison with Similar Compounds
1-Chloro-1-phenylcyclopentane
- Key Differences :
- Ring strain : Silacyclopentane rings exhibit reduced strain due to longer Si–C bonds, enhancing thermal stability.
- Reactivity : The C–Cl bond in 1-chloro-1-phenylcyclopentane is less reactive toward nucleophiles than Si–Cl in silacyclopentane.
- Applications : Carbon-based analogs are commonly used in pharmaceuticals (e.g., intermediates for drug synthesis), whereas silacyclopentanes may serve as precursors for silicon-containing polymers .
1-Chloro-1-methylcyclopentane
- Structure : Cyclopentane with methyl and chlorine groups (C₆H₁₁Cl; MW 118.60 g/mol) .
- Key Differences :
- Substituent effects : The phenyl group in silacyclopentane introduces aromaticity and steric hindrance, reducing solubility in polar solvents compared to methyl-substituted analogs.
- Synthetic utility : 1-Chloro-1-methylcyclopentane is used to form quaternary centers in organic synthesis, while silacyclopentanes may enable access to silicon-functionalized materials .
1-(4-Chlorophenyl)cyclopentanecarboxylic Acid
- Structure : Cyclopentane with 4-chlorophenyl and carboxylic acid groups (C₁₂H₁₁ClO₂; MW 240.67 g/mol) .
- Key Differences :
- Functionality : The carboxylic acid group enables hydrogen bonding and salt formation, making it suitable for drug development (e.g., API intermediates). Silacyclopentane lacks such functional groups but offers unique Si–X reactivity for cross-coupling reactions.
- Thermodynamics : Carboxylic acid derivatives exhibit higher melting points due to intermolecular H-bonding, whereas silacyclopentanes are likely liquids at room temperature.
Data Tables
Table 1. Structural and Physical Properties
Preparation Methods
Reaction Overview
This method employs dichlorophenylsilane (PhSiHCl₂) and 1,4-dichlorobutane in the presence of magnesium, facilitated by dibutyldiglyme as a solvent. The reaction proceeds via a radical or organometallic intermediate to form the silacyclopentane ring.
Reaction Scheme:
Experimental Procedure
-
Reagent Mixing: Dichlorophenylsilane and 1,4-dichlorobutane are combined with dibutyldiglyme.
-
Magnesium Activation: Magnesium turnings are added, and the mixture is heated to 50–95°C for 4 hours.
-
Isolation: The product is extracted with ether, dried, and distilled.
Key Data
Substitution of 1,1-Dichlorosilacyclopentane
Reaction Overview
1,1-Dichlorosilacyclopentane undergoes partial substitution with phenylmagnesium bromide (PhMgBr), replacing one chlorine atom with a phenyl group.
Reaction Scheme:
Experimental Procedure
-
Grignard Addition: PhMgBr is added to 1,1-dichlorosilacyclopentane in THF at 0°C.
-
Quenching: The reaction is quenched with NH₄Cl, and the product is extracted with diethyl ether.
-
Purification: Vacuum distillation isolates the target compound.
Key Data
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Ring-Closure | 60–64% | High | Moderate | Moderate |
| Mg-Promoted Cyclization | 70–85% | High | High | High |
| Substitution | 45–55% | Medium | Low | Low |
Mechanistic Insights:
-
Grignard Method: Proceeds via nucleophilic substitution (Sₙ2) at silicon, forming the ring through a two-step coupling process.
-
Mg-Promoted Cyclization: Likely involves single-electron transfer (SET) from Mg, generating a silyl radical intermediate that couples with the dihalide.
-
Substitution: Follows a classical Sₙ2 pathway, limited by steric hindrance at the silicon center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
